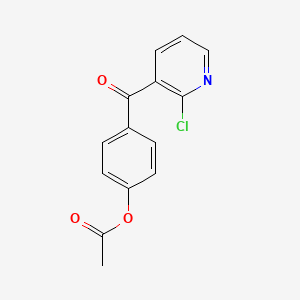

3-(4-Acetoxybenzoyl)-2-chloropyridine

Description

Propriétés

IUPAC Name |

[4-(2-chloropyridine-3-carbonyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO3/c1-9(17)19-11-6-4-10(5-7-11)13(18)12-3-2-8-16-14(12)15/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARSVWYKCZYQXRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)C2=C(N=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642178 |

Source

|

| Record name | 4-(2-Chloropyridine-3-carbonyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898786-41-9 |

Source

|

| Record name | 4-(2-Chloropyridine-3-carbonyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Biological Activity of Novel Pyridine Scaffolds: A Technical Guide to Kinase and DNA Gyrase Inhibition

Executive Summary

The pyridine ring is a ubiquitous, privileged pharmacophore in modern medicinal chemistry. Its unique combination of structural rigidity, hydrogen-bond accepting capability, and favorable physicochemical properties makes it an ideal scaffold for designing targeted therapeutics. This technical guide explores the biological activity of novel pyridine derivatives—specifically focusing on pyrazolopyridines, imidazo[4,5-b]pyridines, and pyridine-3-carboxamides. By dissecting their mechanisms of action in oncology (kinase inhibition) and infectious diseases (DNA gyrase inhibition), and by outlining self-validating experimental protocols, this whitepaper provides a comprehensive framework for evaluating novel pyridine-based drug candidates.

The Pyridine Pharmacophore in Drug Discovery

The strategic incorporation of the pyridine moiety into drug candidates is rarely accidental. The nitrogen atom in the aromatic ring serves as a highly directional hydrogen-bond acceptor, which is critical for interacting with the conserved hinge region of kinases or the ATP-binding pockets of bacterial enzymes.

Furthermore, fused pyridine systems, such as the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold, act as bioisosteres of indole. This substitution improves aqueous solubility and lowers lipophilicity (LogP), thereby enhancing the overall lipophilic efficiency (LipE) of the molecule[1]. The versatility of this scaffold allows for extensive functionalization, making it a cornerstone in the development of targeted therapies[1].

Mechanistic Pathways: Kinase Inhibition in Oncology

Dysregulation of kinase signaling is a hallmark of numerous malignancies. Pyridine derivatives, particularly fused bicyclic systems, have shown exceptional efficacy as ATP-competitive kinase inhibitors.

Cyclin-Dependent Kinases (CDKs) and PIM Kinases

Novel pyrazolo[3,4-b]pyridine and nicotinonitrile derivatives have been synthesized to target cell cycle regulation. For example, specific pyrazolopyridine derivatives have demonstrated potent inhibitory effects against the CDK2/cyclin A2 complex. Compound 4 (a thiophen-2-yl nicotinonitrile derivative) exhibited an IC50 of 0.24 µM against CDK2, outperforming the reference drug roscovitine[2]. Similarly, nicotinonitrile-based derivatives (e.g., Compound 7b) have shown remarkable PIM-1 kinase inhibition with IC50 values as low as 18.9 nM, inducing apoptosis in prostate cancer (PC-3) cell lines[3].

Aurora Kinases and PI3K/AKT Pathway

Imidazo[4,5-b]pyridines have been heavily optimized for Aurora kinase inhibition, which is critical for mitotic spindle assembly. The lead compound CCT137690 (Compound 51) is a highly orally bioavailable inhibitor that targets Aurora-A, -B, and -C kinases with IC50 values of 0.015 µM, 0.025 µM, and 0.019 µM, respectively, leading to potent antiproliferative activity in colon carcinoma models[4]. In parallel, pyrazolopyridine derivatives have been optimized via fragment-based approaches to yield sub-nanomolar inhibitors of PI3Kα (e.g., Compound 53, IC50 = 1.4 nM), though careful tuning of the topological polar surface area (TPSA) is required to ensure oral bioavailability[5].

Mechanism of ATP-competitive kinase inhibition by pyridine derivatives leading to apoptosis.

Quantitative Data Summary: Kinase Inhibition

The table below summarizes the biological activity of key novel pyridine derivatives against oncological targets.

| Compound Class / Scaffold | Primary Target | IC50 Value | Reference Drug | Reference IC50 |

| Pyrazolo[3,4-b]pyridine (Cmpd 4) | CDK2/Cyclin A2 | 0.24 µM | Roscovitine | 0.39 µM |

| Nicotinonitrile (Cmpd 7b) | PIM-1 Kinase | 18.9 nM | Staurosporine | 16.7 nM |

| Pyrazolo[3,4-b]pyridine (Cmpd 53) | PI3Kα | 1.4 nM | N/A | N/A |

| Pyridine derivative (Cmpd 31) | VEGFR-2 | 65 nM | Sorafenib | N/A |

| Imidazo[4,5-b]pyridine (CCT137690) | Aurora-A Kinase | 0.015 µM | N/A | N/A |

(Data synthesized from experimental literature[2],[3],[5],[6],[4])

Antimicrobial Target Engagement: DNA Gyrase Inhibition

Beyond oncology, the pyridine scaffold is highly effective in infectious disease drug design. Pyridine-3-carboxamides have been developed as potent inhibitors of bacterial DNA gyrase and topoisomerase IV[7].

These compounds are designed to bind directly to the ATP-binding site of the GyrB subunit. Structural characterization via X-ray crystallography has confirmed that the pyridine nitrogen forms a critical hydrogen bond with conserved water molecules or amino acid residues in the GyrB pocket[7]. A major challenge in this domain is achieving target affinity while maintaining the physicochemical properties required to penetrate the Gram-negative bacterial outer membrane and avoid efflux pumps[7]. Optimization of the pyridine-2-urea-3-carboxamide (PUC) series has yielded compounds with moderate permeability, low efflux ratios, and high microsomal stability (e.g., t1/2 of 290 minutes in human liver microsomes)[7].

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the evaluation of novel pyridine compounds must rely on self-validating assay systems. The following protocols detail the causality behind each experimental choice.

Protocol A: Self-Validating TR-FRET Kinase Inhibition Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for high-throughput kinase profiling.

-

Compound Titration & Plating:

-

Step: Dispense pyridine derivatives in a 10-point, 3-fold serial dilution in 100% DMSO into a 384-well plate using an acoustic dispenser (e.g., Echo 550).

-

Causality: Acoustic dispensing eliminates tip-based carryover and ensures precise nanoliter volumes, maintaining a final DMSO concentration of ≤1% to prevent solvent-induced enzyme denaturation.

-

-

Enzyme Pre-incubation:

-

Step: Add the target kinase (e.g., Aurora-A) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) and incubate for 15 minutes at room temperature.

-

Causality: Pre-incubation is critical. It allows slow, tight-binding pyridine inhibitors to reach thermodynamic equilibrium with the kinase hinge region before ATP competition begins, preventing the artificial inflation of IC50 values.

-

-

ATP and Substrate Addition:

-

Step: Initiate the reaction by adding the peptide substrate and ATP strictly at the apparent Km concentration for the specific kinase.

-

Causality: Operating exactly at the ATP Km ensures a balanced assay sensitivity. According to the Cheng-Prusoff equation, this makes the measured IC50 directly proportional to the inhibitor's true affinity ( Ki ), preventing high ATP concentrations from masking the potency of competitive inhibitors.

-

-

Detection & Self-Validation (Z'-Factor):

-

Step: After 60 minutes, add the TR-FRET detection reagents (Europium-labeled antibody and ULight-labeled streptavidin) supplemented with EDTA to stop the reaction.

-

Self-Validation System: Every plate must contain 16 wells of maximum signal (DMSO control) and 16 wells of minimum signal (10 µM Staurosporine). The assay is strictly validated by calculating the Z'-factor. Data is only accepted if Z′≥0.65 , ensuring a robust assay window.

-

Self-validating TR-FRET kinase assay workflow for accurate IC50 determination.

Protocol B: Orthogonal Cellular Target Engagement

In vitro potency must translate to cellular efficacy. Compounds exhibiting an IC50<100 nM in the TR-FRET assay are automatically queued for cellular validation.

-

Cell Line Selection & Seeding:

-

Step: Seed HCT116 (colon carcinoma) or MCF-7 (breast adenocarcinoma) cells at 2,000 cells/well in 96-well plates.

-

Causality: These specific cell lines are chosen because they overexpress the target kinases (e.g., Aurora kinases or CDKs), providing a biologically relevant environment to test membrane permeability and intracellular target engagement[2],[4].

-

-

Treatment & Viability Readout:

-

Step: Treat cells with the pyridine compounds for 72 hours. Measure viability using CellTiter-Glo (luminescent ATP detection).

-

Self-Validation System: Parallel western blot analysis must be performed on cell lysates to probe for the specific downstream biomarker (e.g., inhibition of Histone H3 phosphorylation for Aurora-B inhibitors)[4]. This proves that cell death is caused by on-target mechanism of action, rather than off-target cytotoxicity.

-

Sources

- 1. benchchem.com [benchchem.com]

- 2. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Structural Elucidation of 3-(4-Acetoxybenzoyl)-2-chloropyridine: A Multi-technique Spectroscopic Guide

Abstract

This technical guide provides a comprehensive framework for the structural analysis of 3-(4-Acetoxybenzoyl)-2-chloropyridine, a key heterocyclic ketone with potential applications as an intermediate in pharmaceutical and agrochemical synthesis. For researchers and drug development professionals, unambiguous structural confirmation is a prerequisite for advancing any chemical entity through the development pipeline. This document outlines the synergistic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and single-crystal X-ray Crystallography for the complete characterization of this molecule. By integrating predicted data with established, field-proven protocols, this guide serves as an authoritative reference for identity confirmation, quality control, and impurity profiling.

Introduction: The Imperative for Rigorous Characterization

The benzoylpyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents. The specific substitution pattern of 3-(4-Acetoxybenzoyl)-2-chloropyridine presents a unique electronic and steric environment, making its precise structural verification essential for understanding its reactivity, metabolic fate, and potential biological targets. Any ambiguity in its structure—such as isomerization or the presence of process-related impurities—can have profound consequences on experimental outcomes and regulatory compliance.

This guide moves beyond a simple listing of data. It is designed to provide the causal logic behind the application of each analytical technique, demonstrating how they collectively build an irrefutable structural proof. We will explore the predictive analysis based on foundational chemical principles and data from analogous structures, coupled with detailed, self-validating experimental protocols that ensure data integrity and reproducibility.

Molecular Overview

The subject of this guide is the molecule 3-(4-Acetoxybenzoyl)-2-chloropyridine. Its core structure features a pyridine ring substituted with a chlorine atom at the 2-position and a 4-acetoxybenzoyl group at the 3-position.

Chemical Structure:

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀ClNO₃ | [1] |

| Molecular Weight | 275.69 g/mol | [1] |

| IUPAC Name | 4-(2-chloropyridine-3-carbonyl)phenyl acetate | - |

| CAS Number | Not explicitly available; an isomer has CAS 898786-35-1[1] | - |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules in solution, providing definitive information about the chemical environment, connectivity, and relative orientation of atoms within the molecule.

Causality Behind NMR Analysis

For 3-(4-Acetoxybenzoyl)-2-chloropyridine, ¹H and ¹³C NMR are indispensable. ¹H NMR will confirm the number and connectivity of all protons, with chemical shifts and coupling constants revealing the electronic effects of the chloro, ketone, and acetoxy substituents. ¹³C NMR, in turn, provides a map of the carbon skeleton, critically differentiating the two carbonyl carbons (ketone vs. ester) and confirming the substitution pattern on both aromatic rings.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The spectrum is anticipated to show distinct signals for the three isolated spin systems: the pyridine ring, the 1,4-disubstituted benzene ring, and the acetyl methyl group.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| H6' (Pyridine) | 8.5 - 8.7 | dd | J = 4.8, 1.8 | 1H | Downfield due to proximity to electronegative nitrogen. |

| H4' (Pyridine) | 7.8 - 8.0 | dd | J = 7.6, 1.8 | 1H | Influenced by the adjacent carbonyl and chloro groups. |

| H5' (Pyridine) | 7.4 - 7.6 | dd | J = 7.6, 4.8 | 1H | Coupled to both H4' and H6'. |

| H2, H6 (Benzene) | 7.9 - 8.1 | d | J ≈ 8.8 | 2H | Protons ortho to the electron-withdrawing ketone group. |

| H3, H5 (Benzene) | 7.2 - 7.4 | d | J ≈ 8.8 | 2H | Protons ortho to the electron-donating acetoxy group. |

| CH₃ (Acetyl) | 2.3 - 2.4 | s | - | 3H | Characteristic singlet for an acetyl methyl group. |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The ¹³C NMR spectrum will be critical for confirming the carbon backbone and the presence of key functional groups.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Assignment | Predicted δ (ppm) | Rationale |

| C=O (Ketone) | 192 - 195 | Typical range for an aryl-aryl ketone. |

| C=O (Ester) | 168 - 170 | Characteristic of an acetate ester carbonyl. |

| C2' (Pyridine) | 151 - 153 | Carbon bearing the chlorine atom (C-Cl). |

| C4' (Pyridine) | 138 - 140 | Aromatic carbon adjacent to the carbonyl substituent. |

| C6' (Pyridine) | 150 - 152 | Aromatic carbon adjacent to the ring nitrogen. |

| C1 (Benzene) | 134 - 136 | Quaternary carbon attached to the ketone. |

| C4 (Benzene) | 154 - 156 | Quaternary carbon attached to the acetoxy group. |

| C2, C6 (Benzene) | 130 - 132 | Aromatic CH ortho to the ketone. |

| C3, C5 (Benzene) | 122 - 124 | Aromatic CH ortho to the acetoxy group. |

| CH₃ (Acetyl) | 20 - 22 | Aliphatic methyl carbon of the acetate group. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh 10-15 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Ensure a sufficient number of scans (typically 8-16) to achieve a signal-to-noise ratio >100:1 for key signals.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signals. Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm.

Workflow for NMR Structural Analysis

Caption: NMR analysis workflow from sample preparation to final structure confirmation.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.

Mechanistic Insight: The Role of MS

For 3-(4-Acetoxybenzoyl)-2-chloropyridine, high-resolution mass spectrometry (HRMS) will confirm the elemental formula (C₁₄H₁₀ClNO₃). The most crucial diagnostic feature will be the isotopic pattern of the molecular ion, which arises from the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes). This provides a self-validating check for the presence of chlorine in the molecule.[2]

Predicted Mass Spectrum (Electron Ionization)

The mass spectrum will show a molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Key Ions in Mass Spectrum

| m/z (for ³⁵Cl) | Ion Structure / Fragment Lost | Rationale |

| 275 | [M]⁺ | Molecular Ion. |

| 277 | [M+2]⁺ | Isotopic peak for ³⁷Cl; expected intensity ~32% of [M]⁺. |

| 233 | [M - C₂H₂O]⁺ | Loss of ketene from the acetoxy group. |

| 216 | [M - C₂H₃O₂]⁺ | Loss of the acetyl radical. |

| 188 | [C₇H₄O₂Cl]⁺ | Cleavage of the benzoyl-pyridine bond (chlorobenzoyl cation). |

| 140 | [C₆H₄NOCl]⁺ | Fragment containing the 2-chloropyridine-3-carbonyl moiety. |

| 111 | [C₅H₃NCl]⁺ | 2-chloro-3-cyanopyridine cation or related fragment. |

Experimental Protocol: LC-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in an appropriate solvent like acetonitrile or methanol.

-

Chromatography (Optional but Recommended): Use a C18 HPLC column to ensure sample purity before introduction to the mass spectrometer. A typical mobile phase would be a gradient of water and acetonitrile with 0.1% formic acid.

-

Instrumentation: Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500. Perform MS/MS (tandem mass spectrometry) on the parent ion (m/z 275) to confirm fragmentation pathways.

-

Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass. Analyze the isotopic distribution and fragmentation pattern to confirm the structure.

Predicted Fragmentation Pathway

Caption: A plausible ESI-MS fragmentation pathway for the title compound.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule.

Functional Group Identification

The IR spectrum of 3-(4-Acetoxybenzoyl)-2-chloropyridine will be dominated by strong absorptions from its two distinct carbonyl groups and various aromatic vibrations. The precise positions of these bands provide confirmatory evidence for the proposed structure.

Table 5: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1765 | Strong | C=O Stretch (Ester) |

| ~1680 | Strong | C=O Stretch (Aryl Ketone) |

| 1600, 1585, 1470 | Medium-Strong | C=C and C=N Aromatic Ring Stretches |

| ~1200 | Strong | C-O Stretch (Ester, acetate) |

| ~750 | Strong | C-Cl Stretch |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition: Co-add 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

X-ray Crystallography: The Definitive Structure

While spectroscopic methods provide a robust picture of the molecular structure, single-crystal X-ray crystallography offers the "gold standard" of unambiguous proof by determining the precise spatial arrangement of atoms in the solid state.

The Gold Standard for Structural Proof

A successful crystallographic analysis provides a three-dimensional model of the molecule, confirming not only its connectivity but also its conformation, bond lengths, and bond angles with high precision. This data is invaluable for computational modeling and understanding intermolecular interactions that govern the material's bulk properties.[3][4]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or acetone).

-

Crystal Mounting: A suitable single crystal (typically <0.5 mm in any dimension) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (~100 K) to minimize thermal motion. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates and displacement parameters.[4]

Workflow for X-ray Crystallography

Caption: Standard workflow for determining a molecular structure via single-crystal X-ray diffraction.

Summary and Integrated Structural Confirmation

The structural elucidation of 3-(4-Acetoxybenzoyl)-2-chloropyridine is achieved through the methodical and synergistic application of multiple analytical techniques.

-

NMR Spectroscopy establishes the complete covalent framework, confirming the proton and carbon environments and their connectivity.

-

Mass Spectrometry verifies the molecular formula via accurate mass measurement and confirms the presence of chlorine through its characteristic isotopic signature.

-

Infrared Spectroscopy provides a rapid fingerprint of the key functional groups, corroborating the presence of the ester and ketone carbonyls.

-

X-ray Crystallography , if obtainable, delivers the ultimate, unambiguous proof of the three-dimensional structure.

Together, these techniques provide a self-validating system of checks and balances, ensuring that the structure of 3-(4-Acetoxybenzoyl)-2-chloropyridine can be assigned with the highest degree of scientific confidence, a critical requirement for its use in research and development.

References

- Organic Syntheses Procedure. (n.d.).

- Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of - Rsc.org. (n.d.).

- Synthesis and spectral characterization of selective pyridine compounds as bioactive agents - Semantic Scholar. (2021, February 14).

-

3-Chloropyridine | C5H4ClN | CID 12287 - PubChem. (n.d.). Retrieved March 14, 2026, from [Link]

-

2-Chloropyridine - Wikipedia. (n.d.). Retrieved March 14, 2026, from [Link]

-

A preparation of 2-chloropyridine / - ResearchGate. (n.d.). Retrieved March 14, 2026, from [Link]

-

Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine - PMC. (n.d.). Retrieved March 14, 2026, from [Link]

-

Pyridine, 2-chloro- - NIST WebBook. (n.d.). Retrieved March 14, 2026, from [Link]

- CN115611802B - Synthetic method of 3-acetyl-2-chloropyridine - Google Patents. (n.d.).

-

4-Chloropyridin-2-ol | C5H4ClNO | CID 2757611 - PubChem. (n.d.). Retrieved March 14, 2026, from [Link]

- CN101830844A - Preparation method of 2-chloropyridine - Google Patents. (n.d.).

-

Characterization by NMR Spectroscopy, X-ray Analysis and Cytotoxic Activity of the Ruthenium(II) Compounds 2(L = 2-Ph. (n.d.). Retrieved March 14, 2026, from

-

4-Amino-2-Chloropyridine - SIELC Technologies. (n.d.). Retrieved March 14, 2026, from [Link]

-

Crystal structures of 4-chloropyridine-2-carbonitrile and 6-chloropyridine-2-carbonitrile exhibit different intermolecular π-stacking, C—H⋯Nnitrile and C—H⋯Npyridine interactions - PMC. (n.d.). Retrieved March 14, 2026, from [Link]

- mass spectrum of 3-hydroxybutanone C4H8O2 CH3COCH(OH)CH3 fragmentation pattern of m/z m/e ions for analysis and identification of acetoin image diagram doc brown's advanced organic chemistry revision notes. (n.d.).

-

Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine - PMC. (n.d.). Retrieved March 14, 2026, from [Link]

-

Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed. (2012, November 15). Retrieved March 14, 2026, from [Link]

-

(PDF) 2,3,5-Trichloropyridine - ResearchGate. (n.d.). Retrieved March 14, 2026, from [Link]

-

2-Chloropyridine | C5H4ClN | MD Topology | NMR | X-Ray. (n.d.). Retrieved March 14, 2026, from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

Pyridine Derivatives as Privileged Scaffolds: Mechanistic Insights and Therapeutic Targets

Executive Summary: The Structural Supremacy of Pyridine

In modern medicinal chemistry, the pyridine ring is universally recognized as a "privileged scaffold." Characterized by a six-membered aromatic ring with an sp2 hybridized nitrogen atom, pyridine offers a unique combination of polarity, basicity, and hydrogen-bond accepting capability. These physicochemical properties allow pyridine derivatives to seamlessly integrate into the hydrophilic and hydrophobic pockets of complex enzyme active sites and receptor domains.

This technical guide explores the primary therapeutic targets of pyridine derivatives across oncology, infectious diseases, and neurology. By dissecting the causality behind target engagement and providing self-validating experimental workflows, this whitepaper serves as a comprehensive resource for drug development professionals seeking to optimize pyridine-based pharmacophores.

Core Therapeutic Targets and Mechanisms of Action

Oncology: Precision Targeting of the Tumor Microenvironment

Pyridine derivatives have demonstrated profound efficacy in disrupting cancer cell proliferation and tumor microenvironment homeostasis[1].

-

VEGFR-2 and Angiogenesis Inhibition: Tumor survival relies heavily on angiogenesis. Pyridine-urea hybrids and ureido-indazole derivatives (such as Linifanib, currently in clinical trials) act as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[1]. The pyridine nitrogen coordinates with the hinge region of the VEGFR-2 ATP-binding pocket, blocking the phosphorylation cascade that typically activates the MAPK/ERK pathway, thereby arresting endothelial cell proliferation[1].

-

Human Carbonic Anhydrase (hCA IX and XII): Solid tumors survive hypoxic conditions by overexpressing hCA IX and XII, which regulate intracellular pH. Pyridine-sulfonamide derivatives (e.g., SLC-0111) selectively target these isoforms[1]. The sulfonamide group coordinates with the active-site zinc ion, while the pyridine ring engages in π−π stacking with adjacent residues, disrupting tumor pH homeostasis and inducing apoptosis[2].

-

Tubulin Polymerization and IDO1: Trimethoxyphenyl pyridine derivatives disrupt microtubule dynamics by binding to the colchicine site of tubulin, showing significant cytotoxicity against hepatocellular carcinoma (HepG2) and breast cancer (MCF-7)[3]. Furthermore, novel pyridine entities have shown high potency (IC50 ~ 0.23 µM) against Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in tumor immune evasion[2].

Fig 1. Dual-targeting mechanism of pyridine derivatives in oncology.

Antimicrobial Resistance (AMR): Disrupting Microbial Metabolism

The rise of Methicillin-resistant Staphylococcus aureus (MRSA) and multi-drug resistant Mycobacterium tuberculosis has necessitated novel targets[4].

-

NAD+ Biosynthesis Pathways: Pyridine nucleotides are indispensable for microbial redox balance. Enzymes such as NadD (nicotinate mononucleotide adenylyltransferase) and NadE (NAD+ synthetase) act as metabolic choke points[4]. Pyridine nucleotide analogues inhibit these enzymes, starving the bacteria of energy and inducing oxidative damage[4].

-

Anti-MRSA Membrane Disruption: Substituted pyridine and pyrimidine derivatives have been shown via in silico docking and in vitro assays to disrupt bacterial cell wall synthesis and membrane integrity, offering superior binding interactions compared to standard anti-MRSA agents[5].

Neurological Disorders: Receptor Modulation

Pyridine analogs exhibit dual anti-convulsant and anti-depressant properties[6]. They primarily target GABA-A receptors, enhancing GABAergic inhibition to prevent yohimbine-induced clonic seizures[6]. Secondary targets include the modulation of NMDA receptors and the inhibition of voltage-gated sodium and calcium channels, which collectively stabilize aberrant neuronal firing[6].

Quantitative Data: Target Efficacy Summary

The following table synthesizes the quantitative efficacy of representative pyridine derivatives against their primary therapeutic targets, providing a benchmark for lead optimization.

| Therapeutic Target | Disease Context | Representative Compound / Class | Primary Efficacy Metric |

| VEGFR-2 Kinase | Non-Small Cell Lung Cancer | Linifanib (Ureido-indazole pyridine) | IC50: 0.2 – 3.0 µM |

| hCA IX / XII | Hypoxic Solid Tumors | SLC-0111 (Pyridine-sulfonamide) | IC50: 4.5 – 45.0 nM |

| Tubulin | Hepatocellular Carcinoma | Trimethoxyphenyl pyridine | IC50: 0.11 – 1.88 µM |

| IDO1 Enzyme | Cervical Cancer (HeLa) | Substituted Pyridine Analogs | IC50: ~ 0.23 µM |

| NadD / NadE | Tuberculosis / MRSA | Pyridine nucleotide analogues | MIC: 0.5 – 4.0 µg/mL |

| GABA-A Receptor | Epilepsy / Seizures | Symmetrical Pyridine Scaffolds | ID50: ~ 2034 mg/kg (in vivo) |

Experimental Causality & Self-Validating Protocols

To ensure scientific integrity in drug discovery, experimental workflows must be self-validating systems . A common pitfall in evaluating pyridine derivatives is advancing directly to phenotypic cellular assays (e.g., MTT viability) without confirming biochemical target engagement.

The Causality Principle: We must first perform a cell-free enzymatic assay to isolate the biochemical interaction from cellular permeability variables. If a compound fails the cell-free assay but kills cells, the cytotoxicity is due to an off-target effect. Conversely, if it exhibits high biochemical potency but fails in the cellular assay, the pyridine derivative likely suffers from poor membrane permeability or rapid efflux. Finally, intracellular target engagement must be validated via Western Blotting to prove that the phenotypic response is driven by the intended mechanism.

Fig 2. Self-validating experimental workflow for pyridine target screening.

Protocol 1: Cell-Free VEGFR-2 Kinase Inhibition Assay (Biochemical Validation)

Objective: Quantify the direct ATP-competitive inhibition of the VEGFR-2 kinase domain by the synthesized pyridine derivative.

-

Reagent Preparation: Prepare a kinase reaction buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, and 2 mM DTT.

-

Compound Dilution: Prepare a 10-point serial dilution (ranging from 10 µM to 0.1 nM) of the pyridine derivative in 100% DMSO. Transfer to a 384-well plate so the final DMSO concentration does not exceed 1% (to prevent solvent-induced enzyme denaturation).

-

Enzyme Incubation: Add 0.5 ng of recombinant human VEGFR-2 kinase domain to each well. Incubate the enzyme with the inhibitor for 15 minutes at room temperature to allow equilibrium binding.

-

Reaction Initiation: Initiate the reaction by adding a substrate mixture containing 10 µM ATP and 0.2 µg/µL of poly(Glu,Tyr) peptide substrate.

-

Detection & Quantification: After 60 minutes, terminate the reaction using the ADP-Glo™ Kinase Assay reagent. Measure luminescence using a microplate reader. Calculate the IC50 using a four-parameter logistic non-linear regression model.

Protocol 2: Intracellular Target Engagement via Phospho-Western Blotting (Cellular Validation)

Objective: Confirm that the pyridine derivative successfully penetrates the cell membrane and inhibits VEGFR-2 autophosphorylation in a living system.

-

Cell Culture & Starvation: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in 6-well plates at 2×105 cells/well. Once 80% confluent, serum-starve the cells for 12 hours to reduce basal kinase activity.

-

Compound Treatment: Treat the cells with the pyridine derivative at concentrations of 0.5x, 1x, and 5x the established biochemical IC50 for 2 hours.

-

Ligand Stimulation: Stimulate the cells with 50 ng/mL of recombinant human VEGF-A for 5 minutes to induce acute VEGFR-2 phosphorylation.

-

Lysis & Protein Extraction: Immediately wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (crucial to preserve the phosphorylation state).

-

Immunoblotting: Resolve 30 µg of protein lysate via SDS-PAGE. Transfer to a PVDF membrane and probe with primary antibodies against total VEGFR-2 and phospho-VEGFR-2 (Tyr1175).

-

Analysis: Normalize the phospho-VEGFR-2 signal to total VEGFR-2. A dose-dependent decrease in the phospho-signal confirms successful intracellular target engagement by the pyridine derivative.

References

-

Title: Pyridine Nucleotides as Emerging Targets and Agents in Antimicrobial Drug Discovery: A Comprehensive Review Source: International Journal of Pharmaceutical Research and Applications (IJPRA) URL: [Link]

-

Title: A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions Source: Journal of Chemical Reviews URL: [Link]

-

Title: Recent Advancements in Pyridine Derivatives as Anticancer Agents Source: International Journal on Science and Technology (IJSAT) URL: [Link]

-

Title: Pyridine Moiety: Recent Advances in Cancer Treatment Source: Indian Journal of Pharmaceutical Sciences URL: [Link]

-

Title: Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications Source: IntechOpen URL: [Link]

-

Title: A Review of Pyridine and Pyrimidine Derivatives as Anti-MRSA Agents Source: Anti-Infective Agents (Bentham Science) URL: [Link]

Sources

- 1. ijsat.org [ijsat.org]

- 2. ijpsonline.com [ijpsonline.com]

- 3. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications | IntechOpen [intechopen.com]

- 4. ijprajournal.com [ijprajournal.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. jchemrev.com [jchemrev.com]

Comprehensive Toxicological Profiling of Chloropyridines: Acute and Chronic Mechanisms

Executive Summary

Chloropyridines—ranging from mono-chlorinated derivatives like 2-chloropyridine to highly halogenated structures such as pentachloropyridine—are indispensable intermediates in the synthesis of modern pharmaceuticals and agrochemicals. However, their unique structural properties confer significant toxicological liabilities. As drug development professionals and toxicologists, we must approach the safety evaluation of these compounds not merely as a regulatory requirement, but as a mechanistic puzzle. Understanding how these molecules induce cellular damage is paramount to designing safer chemical derivatives and establishing robust occupational exposure limits.

This whitepaper synthesizes the acute and chronic toxicity profiles of chloropyridines, detailing the causality behind their metabolic activation, target organ pathology, and the self-validating experimental protocols required for their rigorous assessment.

Mechanistic Toxicology & Toxicokinetics

The hepatotoxic and nephrotoxic potential of chloropyridines is intrinsically linked to their biotransformation. The liver serves as the primary target organ, where Phase I and Phase II metabolic pathways dictate the delicate balance between detoxification and toxification.

-

Phase I Activation (Toxification): Cytochrome P450 enzymes catalyze the N-oxidation of the pyridine ring. For compounds like 2-chloropyridine, this generates highly reactive N-oxide metabolites and hydroxyl radicals. These reactive oxygen species (ROS) are directly implicated in oxidative stress, DNA damage, and subsequent mutagenicity[1].

-

Phase II Detoxification: The primary detoxification route involves the substitution of the chlorine atom via conjugation with glutathione (GSH)[2]. This pathway yields cysteine conjugates that are water-soluble and ultimately excreted via the renal system.

-

Causality in Cellular Necrosis: Toxicity manifests acutely when the hepatic GSH pool is depleted. Interestingly, experimental models demonstrate that concurrent administration of methionine (a GSH precursor) protects against 2-chloropyridine-induced hepatotoxicity by replenishing antioxidant reserves. Conversely, cysteine and nicotinamide can paradoxically augment toxicity due to complex feedback inhibitions in the transsulfuration pathway[3].

Metabolic activation and detoxification pathways of chloropyridines.

Acute Toxicity Profiling

Acute exposure to chloropyridines induces rapid and severe systemic effects, primarily characterized by hemorrhagic necrosis of the liver and edematous swelling of the kidneys[3]. Dermal exposure is particularly hazardous; in rabbit models, 2-chloropyridine is nearly as toxic dermally as it is via intraperitoneal injection, highlighting its rapid systemic absorption and bypassing of first-pass metabolism[3].

Quantitative Data Summary

Table 1: Acute Toxicity Metrics of Key Chloropyridines

| Compound | Species | Route | LD50 / LC50 | Target Organs / Key Observations | Source |

| 2-Chloropyridine | Rat | Oral | 342 mg/kg | Liver (Fatty degeneration, necrosis) | [4] |

| 2-Chloropyridine | Mouse | Oral | 110 mg/kg | Liver (Hemorrhagic necrosis) | [3] |

| 2-Chloropyridine | Rabbit | Dermal | 48 - 64 mg/kg | Severe skin/eye irritation, systemic toxicity | [3] |

| Pentachloropyridine | Rat | Oral | 435 mg/kg | Respiratory irritation, moderate systemic toxicity | [5] |

Protocol 1: Self-Validating Acute Oral Toxicity Study (Adapted OECD 420)

Objective: Determine the GHS hazard category while minimizing animal use and suffering. Causality & Design: We utilize the Fixed Dose Procedure (OECD 420) rather than standard LD50 testing. By using predefined dosing steps, we reduce animal mortality while still obtaining critical dose-response data for acute systemic toxicity.

Step-by-Step Methodology:

-

Animal Preparation: Fast nulliparous, non-pregnant female Wistar rats overnight. Causality: Females are generally more sensitive to hepatotoxins due to differences in baseline CYP450 expression, providing a conservative safety margin for risk assessment.

-

Sighting Study: Administer a single starting dose (e.g., 300 mg/kg for 2-chloropyridine based on historical data) via oral gavage to a single animal. Monitor continuously for 24 hours.

-

Main Study Dosing: If the sighting animal survives but shows signs of toxicity (e.g., somnolence, ruffled fur), dose an additional 4 females at 300 mg/kg.

-

Clinical Observation: Monitor continuously for the first 4 hours, then daily for 14 days. Document signs of neurotoxicity (somnolence) and hepatotoxicity (jaundice).

-

Self-Validation/Acceptance Criteria: The study is valid only if control animals (dosed with vehicle only) show zero mortality and normal weight gain. The vehicle (e.g., corn oil) must be analytically proven not to interact with the chloropyridine prior to dosing.

-

Terminal Necropsy: Euthanize survivors on Day 14. Perform macroscopic evaluation, specifically weighing and examining the liver and kidneys for edematous changes.

Chronic Toxicity & Systemic Pathology

Chronic exposure studies reveal the cumulative burden of chloropyridine metabolites. In 90-day repeated-dose dietary studies, highly chlorinated variants like pentachloropyridine exhibit a distinct sex-specific toxicity profile[6].

Quantitative Data Summary

Table 2: 90-Day Repeated Dose Toxicity of Pentachloropyridine in Rats[6]

| Sex | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Primary Pathological Findings at LOAEL |

| Male | 10 | 30 | Increased liver/kidney weights, hyaline droplet degeneration |

| Female | 30 | >30 | No systemic toxicity observed at highest dose tested |

Mechanistic Insight: The Lowest-Observed-Adverse-Effect-Level (LOAEL) in male rats is driven by hyaline droplet degeneration in renal tubules[6]. This is a classic manifestation of alpha-2u-globulin nephropathy—a male rat-specific mechanism where the chemical binds to the protein, preventing its lysosomal degradation and causing renal tubular necrosis. While often considered not directly relevant to humans, the concurrent dose-dependent increase in liver weights indicates a highly conserved mechanism of chronic hepatic stress that must be accounted for in human risk models.

Workflow for a 90-day repeated dose chronic toxicity and validation study.

Protocol 2: 90-Day Repeated Dose Toxicity Study (OECD 408)

Objective: Establish the No-Observed-Adverse-Effect-Level (NOAEL) for chronic exposure to support Permissible Exposure Limits (PELs). Causality & Design: A 90-day duration covers approximately 10% of a rodent's lifespan. This is statistically sufficient to identify cumulative target organ toxicity, bioaccumulation, and adaptive hepatic hypertrophy.

Step-by-Step Methodology:

-

Dose Formulation: Incorporate the chloropyridine into the rodent diet at concentrations yielding target doses of 0, 3, 10, and 30 mg/kg/day. Causality: Dietary administration mimics the most likely route of chronic environmental or trace-contaminant exposure in humans, avoiding the stress spikes associated with daily gavage.

-

Acclimation & Randomization: Acclimate animals for 7 days. Randomize into groups of 10 males and 10 females per dose using a weight-stratified algorithm to ensure baseline statistical parity.

-

In-Life Monitoring: Record body weights and food consumption weekly. Perform functional observational batteries (FOB) at week 12 to assess potential neurotoxicity.

-

Clinical Pathology: At day 90, collect blood via cardiac puncture under deep isoflurane anesthesia. Analyze for Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) as primary circulating biomarkers of hepatocellular necrosis.

-

Histopathology & Validation: Harvest the liver and kidneys. The protocol is self-validating if the dose-response relationship is monotonic (i.e., toxicity severity strictly increases with dose). Blinded histopathological scoring by a board-certified veterinary pathologist must confirm macroscopic findings (e.g., the presence of hyaline droplets).

Conclusion & Translational Impact

The toxicological assessment of chloropyridines requires a nuanced understanding of their metabolic fate. The acute hemorrhagic necrosis driven by N-oxide radicals and the chronic nephropathy observed in repeated-dose studies underscore the necessity for rigorous, mechanistically grounded safety protocols. By utilizing self-validating experimental designs and understanding the causality behind species-specific responses, drug development professionals can accurately extrapolate these findings to ensure human safety in both pharmaceutical manufacturing and agrochemical application.

Sources

environmental fate and degradation of chloropyridine compounds

An In-Depth Technical Guide to the Environmental Fate and Degradation of Chloropyridine Compounds

Introduction

Chloropyridine compounds represent a significant class of N-heterocyclic chemicals, foundational to the synthesis of numerous agrochemicals, pharmaceuticals, and industrial materials[1][2]. Their widespread application, particularly as pesticides like chlorpyrifos, clopyralid, and picloram, has led to their distribution in various environmental compartments[3][4]. The substitution of one or more chlorine atoms onto the pyridine ring significantly alters the molecule's chemical properties, often increasing its efficacy for its intended purpose but also enhancing its environmental persistence and potential toxicity[5][6]. Understanding the environmental fate and degradation pathways of these compounds is therefore paramount for assessing their ecological risk, ensuring human health safety, and developing effective bioremediation strategies[4][7].

This guide provides a comprehensive technical overview of the abiotic and biotic degradation processes that govern the persistence of chloropyridine compounds in the environment. It synthesizes current research to explain the mechanisms of transformation, identifies key influencing factors, and presents validated experimental protocols for researchers, environmental scientists, and professionals in drug and chemical development.

Section 1: Core Degradation Mechanisms

The environmental persistence of a chloropyridine is not static; it is the net result of multiple degradation and transport processes occurring simultaneously. The fate of these compounds is dictated by a complex interplay between their inherent chemical stability and the environmental conditions they encounter[1][2]. The primary routes of degradation can be broadly categorized as abiotic (non-biological) and biotic (microbial).

Abiotic Degradation Pathways

Abiotic processes are chemical and physical reactions that transform chloropyridines without the involvement of living organisms. The most significant of these are photolysis and hydrolysis.

1.1.1 Photodegradation (Photolysis)

Photodegradation, or photolysis, is a major transformation pathway for chloropyridines present on soil surfaces, in shallow waters, or in the atmosphere[8]. It involves the breakdown of the molecule upon absorbing light energy.

-

Mechanism: The process can occur through two primary mechanisms:

-

Direct Photolysis: The chloropyridine molecule itself absorbs photons (typically in the UV spectrum of sunlight, >290 nm), leading to an excited state that can result in bond cleavage, rearrangement, or other transformations[8][9].

-

Indirect Photolysis: Other substances in the environment, such as humic acids or nitrate ions, act as photosensitizers. They absorb light and produce highly reactive species (e.g., hydroxyl radicals) that then attack and degrade the chloropyridine molecule[8].

-

-

Causality and Influencing Factors: The rate of photolysis is highly dependent on factors such as the intensity and wavelength of light, the presence of photosensitizers, and the environmental matrix[10]. For instance, the photolytic half-life of chlorpyrifos is significantly shorter in midsummer than in winter due to greater light intensity[9]. Soil moisture can also play a critical role; moist soils often exhibit faster degradation rates for compounds like chlorpyrifos compared to dry soils, likely due to increased compound mobility and the interplay with hydrolytic and microbial processes[10].

-

Transformation Products: A critical consideration in photolysis is the nature of the resulting by-products. The degradation of 2-chloropyridine, for example, can lead to the formation of numerous intermediates, some of which may exhibit higher genotoxicity than the parent compound[11][12]. This underscores the necessity of not only tracking the disappearance of the parent compound but also identifying and assessing the risks of its transformation products[13].

1.1.2 Hydrolysis

Hydrolysis is a chemical reaction where a water molecule cleaves one or more bonds in the target compound. For chloropyridines, this often involves the displacement of a chlorine substituent by a hydroxyl group.

-

Mechanism: The susceptibility of a chloropyridine to hydrolysis is dictated by the position of the chlorine atom on the pyridine ring and the surrounding electron-withdrawing or -donating groups. The reaction is heavily influenced by pH and temperature[14]. For example, 2-chloropyridine can be hydrolyzed to 2-hydroxypyridine, a reaction that can be catalyzed by acids or bases[14][15].

-

Significance: While some chloropyridines are relatively stable to hydrolysis under neutral environmental conditions, this pathway becomes significant under specific pH regimes or at elevated temperatures, such as those used in supercritical water oxidation (SCWO) for waste treatment[14]. In the context of pesticides like chlorpyrifos, the initial and most common degradation step in many environments is the hydrolysis of the phosphoester bond to yield the highly persistent and mobile metabolite, 3,5,6-trichloro-2-pyridinol (TCP)[16][17].

Biotic Degradation Pathways

Biotic degradation, primarily driven by microorganisms like bacteria and fungi, is a crucial process for the natural attenuation of many organic pollutants[6][18]. However, the chloropyridine ring is notably resistant to microbial attack.

-

Microbial Recalcitrance: The presence of the halogen moiety significantly retards the degradation of the pyridine ring compared to its unsubstituted counterpart[1][5]. Many common soil microorganisms lack the necessary enzymatic machinery to cleave the stable aromatic ring or dehalogenate the compound. Consequently, many chloropyridines are classified as persistent in soil and water, with estimated degradation times often exceeding 30 days[5]. The general order of degradability is often pyridinecarboxylic acids > hydroxypyridines > methylpyridines > aminopyridines and chloropyridines[6][19].

-

Key Degrading Microorganisms: Despite this general resistance, specific microbial strains capable of utilizing chloropyridines as a source of carbon, nitrogen, or energy have been isolated. These organisms represent key candidates for bioremediation applications[7].

-

Bacteria: Genera such as Arthrobacter, Streptomyces, and Pseudomonas have been shown to degrade chlorpyrifos[20][21]. Some strains can utilize the parent compound but struggle with its primary metabolite, TCP[21]. The isolation of organisms that can degrade both CPF and TCP is a significant goal for effective bioremediation[17].

-

Fungi: Fungal strains, such as Cladosporium cladosporioides, have demonstrated a robust ability to completely metabolize both chlorpyrifos and TCP, highlighting their potential for cleaning contaminated sites[16][22].

-

-

Metabolic Pathways: The initial step in the microbial degradation of many organophosphate chloropyridines like chlorpyrifos is the enzymatic hydrolysis of the ester bond, often catalyzed by organophosphate hydrolase (OPH) or similar enzymes, to produce TCP[17][21]. The subsequent degradation of the chloropyridine ring is the rate-limiting step. It often involves hydroxylation reactions catalyzed by mono- or dioxygenase enzymes, which incorporate oxygen from water or O2 to destabilize the aromatic ring, eventually leading to ring cleavage and complete mineralization to CO2, water, and chloride ions[1][2].

Section 2: Data Presentation and Visualization

A structured presentation of quantitative data and logical workflows is essential for understanding the complex fate of chloropyridines.

Quantitative Degradation Data

The following table summarizes representative degradation data for key chloropyridine compounds, illustrating the variability in their persistence across different environmental conditions.

| Compound | Matrix | Degradation Process | Half-Life (t½) | Reference(s) |

| Chlorpyrifos | Pond Water | Volatilization | 3.5 - 20 days | [9] |

| Chlorpyrifos | Water (pH 4) | Direct Photolysis (Sunlight) | 9.73 days | [9] |

| Chlorpyrifos | Moist Sandy Soil | Photolysis + Biotic | ~120 hours (30% shorter than dry) | [10] |

| Chlorpyrifos | Liquid Culture | Biodegradation (C. cladosporioides) | Reduced by 688 hours vs control | [16] |

| 3,5,6-Trichloro-2-pyridinol (TCP) | Soil | Biodegradation | 65 - 360 days | [16] |

| 3,5,6-Trichloro-2-pyridinol (TCP) | Liquid Culture | Biodegradation (C. cladosporioides) | Reduced by 987 hours vs control | [16] |

| 2-Chloropyridine | Soil/Liquid Media | Microbiological Degradation | > 30 days | [5] |

Logical and Experimental Diagrams

Visualizing the complex relationships and experimental processes is key to conceptual understanding. The following diagrams were generated using Graphviz to illustrate these workflows.

Caption: General environmental fate pathways for chloropyridine compounds.

Caption: Simplified degradation pathway of Chlorpyrifos to its primary metabolite TCP.

Section 3: Experimental Protocols

To ensure scientific integrity, protocols must be designed as self-validating systems. This involves the meticulous use of controls to isolate the process under investigation and robust analytical methods to generate reliable, quantifiable data.

Protocol: Soil Photolysis Study

This protocol is designed to determine the rate of photodegradation of a chloropyridine compound on a soil surface, differentiating it from biotic and abiotic degradation occurring in the absence of light.

Objective: To measure the photolytic half-life of a target chloropyridine in soil under controlled laboratory conditions simulating sunlight.

Materials:

-

Test chloropyridine compound, analytical standard grade.

-

Representative soil (e.g., sandy loam), sieved (<2 mm) and characterized.

-

High-purity solvents (e.g., acetonitrile, acetone).

-

Quartz-bottom reaction vessels or petri dishes.

-

Solar simulator or light chamber with a light source emitting a spectrum comparable to sunlight (wavelengths >290 nm).

-

Environmental chamber for temperature control.

-

Analytical balance, vortex mixer, centrifuge.

-

HPLC-UV or LC-MS/MS system for quantification.

Methodology:

-

Soil Preparation and Fortification:

-

Determine the 75% field moisture capacity of the soil. Adjust a portion of the soil to this moisture level.

-

Prepare a stock solution of the chloropyridine in a minimal amount of a volatile solvent (e.g., acetone).

-

In a fume hood, spread a thin layer of the prepared soil (e.g., 20 g dry weight equivalent) into each quartz vessel.

-

Carefully apply the stock solution to the soil surface to achieve the desired concentration (e.g., 5 µg/g). Mix thoroughly and allow the solvent to evaporate completely.

-

-

Experimental Setup (Self-Validation):

-

Irradiated Samples (n=3 per time point): Place the vessels under the solar simulator in a temperature-controlled chamber (e.g., 25°C).

-

Dark Control Samples (n=3 per time point): Wrap identical vessels in aluminum foil to completely block light. Place them in the same chamber as the irradiated samples. Causality Check: This control measures the sum of biotic and abiotic (non-photolytic) degradation, allowing for the isolation of photolysis as the variable.

-

Sterile Control (Optional, n=3): Prepare an additional set of irradiated and dark samples using autoclaved (sterilized) soil to assess the contribution of microbial activity.

-

-

Sampling:

-

Collect triplicate irradiated and dark control samples at pre-determined time points (e.g., 0, 4, 8, 24, 48, 96, 168 hours). The initial (t=0) samples are collected immediately after solvent evaporation.

-

-

Extraction and Analysis:

-

To each soil sample, add a known volume of extraction solvent (e.g., acetonitrile/water mixture).

-

Vortex or sonicate vigorously for a set time (e.g., 30 minutes) to extract the analyte.

-

Centrifuge the samples to pellet the soil particles.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

-

Analyze the extracts using a validated chromatographic method (e.g., LC-MS/MS) to quantify the concentration of the parent chloropyridine. Include an internal standard for improved accuracy.

-

-

Data Analysis:

-

Calculate the mean concentration of the chloropyridine for each treatment at each time point.

-

Plot the natural logarithm of the concentration versus time for both irradiated and dark samples.

-

Determine the first-order degradation rate constant (k) from the slope of the regression line.

-

Calculate the half-life (t½) as t½ = 0.693 / k.

-

The rate of photolysis (k_photo) can be calculated by subtracting the rate constant of the dark control from the rate constant of the irradiated sample (k_photo = k_irradiated - k_dark).

-

Protocol: Aerobic Biotic Degradation in Soil Microcosms

This protocol assesses the potential for a chloropyridine to be biodegraded by the native microbial community in a specific soil.

Objective: To determine the rate of biotic degradation and identify major transformation products in a soil microcosm.

Materials:

-

Freshly collected, unsterilized soil, sieved (<2 mm).

-

Test chloropyridine compound and standards for expected metabolites.

-

Sterile water.

-

Biometer flasks or sealed glass jars with septa for gas exchange/trapping.

-

0.1 M NaOH solution for CO₂ trapping (if mineralization is measured).

-

Extraction solvents and analytical instrumentation (LC-MS/MS or GC-MS).

Methodology:

-

Microcosm Setup:

-

Weigh equivalent amounts of fresh soil (e.g., 50 g dry weight) into multiple biometer flasks.

-

Prepare a stock solution of the chloropyridine. Fortify the soil in each flask to the target concentration, allowing the solvent to evaporate.

-

Adjust the soil moisture content to an optimal level for microbial activity (e.g., 60-75% of water holding capacity) using sterile water.

-

Sterile Control (Self-Validation): Prepare a parallel set of microcosms using autoclaved (twice, with a 24h interval) soil. Fortify and treat identically to the non-sterile samples. Causality Check: This control is critical to prove that observed degradation is due to microbial activity and not abiotic processes.

-

-

Incubation:

-

If measuring mineralization, add a vial of 0.1 M NaOH to the side arm of the biometer flasks to trap evolved ¹⁴CO₂ (if using a ¹⁴C-labeled compound) or total CO₂.

-

Seal the flasks and incubate in the dark at a constant temperature (e.g., 25°C) to prevent photolysis. Ensure adequate aeration by periodically opening the flasks in a sterile hood or using a setup that allows for passive gas exchange.

-

-

Sampling and Analysis:

-

Sacrifice triplicate non-sterile and sterile microcosms at specified time intervals (e.g., 0, 7, 14, 28, 56, and 90 days).

-

Extract the soil samples using an appropriate solvent extraction method as described in Protocol 3.1.

-

Analyze the extracts via LC-MS/MS or GC-MS to quantify the parent compound and identify/quantify major transformation products like TCP. A robust method will use multiple reaction monitoring (MRM) for high selectivity[23].

-

-

Data Interpretation:

-

Compare the dissipation curve of the chloropyridine in the non-sterile soil to that in the sterile control. A significantly faster decline in the non-sterile soil is evidence of biodegradation.

-

Model the degradation kinetics (e.g., first-order) to calculate the biotic degradation half-life.

-

Track the formation and subsequent decline of metabolites to elucidate the degradation pathway.

-

Caption: A typical analytical workflow for studying chloropyridine residues.

Section 4: Summary and Future Directions

The environmental fate of chloropyridine compounds is governed by a combination of photolytic, hydrolytic, and microbial degradation processes. While abiotic pathways can initiate transformation, complete mineralization to harmless end-products relies heavily on competent microbial communities[6][7]. The chlorine substitution that is key to their function also imparts significant resistance to degradation, leading to the persistence of both parent compounds and their primary metabolites, such as the notably stable 3,5,6-trichloro-2-pyridinol (TCP) derived from chlorpyrifos[16][17].

Future research should focus on several key areas:

-

Discovery of Novel Microbes: Isolating and characterizing new microbial strains and consortia with the ability to rapidly mineralize both the parent chloropyridine and its persistent metabolites is crucial for developing effective bioremediation technologies[17].

-

Elucidation of Metabolic Pathways: A deeper understanding of the enzymatic and genetic basis for chloropyridine degradation will enable the potential for genetic engineering and optimization of microbial catalysts[21][24].

-

Assessment of Transformation Products: Comprehensive risk assessment must extend beyond the parent compound to include the identification and toxicological evaluation of all major degradation intermediates, as these can sometimes be of equal or greater concern[4][11].

-

Hybrid Remediation Systems: Investigating hybrid approaches that couple, for example, a preliminary chemical oxidation step with subsequent bioremediation may prove effective for treating highly contaminated waste streams[25][26].

By advancing our knowledge in these areas, the scientific community can better predict the environmental behavior of chloropyridine compounds and develop sustainable solutions to mitigate their ecological impact.

References

-

U.S. Environmental Protection Agency. (2014). Screening-Level Hazard Characterization Chlorinated Pyridines Category. Retrieved from [Link]

-

Cantero, D., et al. (n.d.). Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Chloropyridine. Retrieved from [Link]

-

Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridines in the Environment. Critical Reviews in Environmental Control, 19(4), 309-340. Retrieved from [Link]

-

Skoutelis, C., et al. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Journal of Hazardous Materials, 321, 753-763. Retrieved from [Link]

-

EPA. (2008). Screening-Level Hazard Characterization of 2-Chloropyridine. Policy Commons. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2021). EPA Addresses Ecological Risks Posed by Four Pyridines and Pyrimidines Herbicides. Retrieved from [Link]

-

Shukla, O. P. (2010). Microbial Degradation of Pyridine and Its Derivatives. ResearchGate. Retrieved from [Link]

-

Kaiser, J. P., et al. (1996). Degradation of pyridines in the environment. Taylor & Francis Online. Retrieved from [Link]

-

Sims, G. K., & O'Loughlin, E. J. (1992). Anaerobic dechlorination of chlorinated pyridines in anoxic freshwater sediment slurries. Journal of Industrial Microbiology, 10(3-4), 163-169. Retrieved from [Link]

-

Agudelo, C., et al. (2020). Environmental Risk assessment of Chlorpyrifos and TCP in Aquatic Ecosystems. ResearchGate. Retrieved from [Link]

-

Chen, S., et al. (2012). Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01. PLoS ONE, 7(10), e47205. Retrieved from [Link]

-

Skoutelis, C., et al. (2016). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. ResearchGate. Retrieved from [Link]

-

Arora, P. K., & Bae, H. (2014). Bacterial degradation of chlorinated herbicides and biphenyls. ResearchGate. Retrieved from [Link]

-

Briceño, G., et al. (2017). Chlorpyrifos biodegradation and 3,5,6-trichloro-2-pyridinol production by Actinobacteria isolated from soil. ResearchGate. Retrieved from [Link]

-

Mantzavinos, D. (2006). Degradation of 2-Chloropyridine in Water by Ultraviolet and Ultrasound Irradiation. ResearchGate. Retrieved from [Link]

-

Chen, S., et al. (2012). Biodegradation of chlorpyrifos and its hydrolysis product 3,5,6-trichloro-2-pyridinol by a new fungal strain Cladosporium cladosporioides. ResearchGate. Retrieved from [Link]

- CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine. Google Patents.

-

Getz, N., & Riter, L. S. (2018). Improved Analytical Methods for Determination of Residues of Nitrapyrin and 6-Chloropicolinic Acid in Different Crop Matrices by Liquid Chromatography-Tandem Mass Spectrometry. Scientific Research Publishing. Retrieved from [Link]

-

Mali, H., et al. (2022). Degradation insight of organophosphate pesticide chlorpyrifos through novel intermediate 2,6-dihydroxypyridine by Arthrobacter sp. HM01. Environmental Sciences Europe, 34(1), 29. Retrieved from [Link]

-

Fetzner, S. (2012). Microbial Degradation of Pyridine and Pyridine Derivatives. ResearchGate. Retrieved from [Link]

-

Zhang, Y., et al. (2021). Pyridine degradation characteristics of a newly isolated bacterial strain and its application with a novel reactor for the further treatment in pyridine wastewater. ResearchGate. Retrieved from [Link]

-

Zate, P. B., et al. (2017). Determination and Quantification of Carryover Genotoxic Impurities 2-Chloropyridine (2CP) and 4-Bromobenzyl Cyanide (PBBCN) by GCHS in Brompheniramine Maleate API. ResearchGate. Retrieved from [Link]

-

Das, S., et al. (2021). A review on the microbial degradation of chlorpyrifos and its metabolite TCP. Environmental Science and Pollution Research, 28(30), 40294-40311. Retrieved from [Link]

-

Singh, S., & Singh, N. (2017). Microbial degradation of herbicides. Biochemical and Cellular Archives, 17(2), 521-530. Retrieved from [Link]

-

Sreekala, V. G., & Athira, V. S. (2018). Degradation of personal care product 2-chloropyrine detected in surface water. ResearchGate. Retrieved from [Link]

-

Cong, Z., et al. (2023). Microbial Degradation of Herbicide Residues in Australian Soil: An Overview of Mechanistic Insights and Recent Advancements. MDPI. Retrieved from [Link]

-

ATSDR. (1992). Analytical Methods for Pyridine. Retrieved from [Link]

-

Chen, S., et al. (2012). Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01. PLOS ONE. Retrieved from [Link]

-

Zheng, W., & Yates, S. R. (2007). Dechlorination of Chloropicrin and 1,3-Dichloropropene by Hydrogen Sulfide Species: Redox and Nucleophilic Substitution Reactions. USDA ARS. Retrieved from [Link]

-

Dąbrowska, D., et al. (2014). The Importance of Degradation in the Fate of Selected Organic Compounds in the Environment. Part II. Photodegradation and Biodegradation. Polish Journal of Environmental Studies, 23(2), 617-624. Retrieved from [Link]

-

Vlastos, D., et al. (2010). Genotoxicity study of photolytically treated 2-chloropyridine aqueous solutions. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 700(1-2), 49-55. Retrieved from [Link]

-

Kumar, A., & Anjaneyulu, Y. (2015). Photolysis of Chlorpyrifos in Water under Direct Sunlight - Identification of Photo-transformation products by LC-MS-MS Electro. Scholars Academic and Scientific Publishers. Retrieved from [Link]

-

Graebing, P., & Chib, J. S. (2004). Soil photolysis in a moisture- and temperature-controlled environment. 2. Insecticides. Journal of Agricultural and Food Chemistry, 52(10), 2954-2961. Retrieved from [Link]

-

Yadav, T. C., et al. (2022). Biodegradation of Herbicide by the Immobilized Microbial Consortium SMC1 in Continuous Packed-Bed Biofilm Reactor. Frontiers in Microbiology, 13, 894567. Retrieved from [Link]

-

Duirk, S. E., & Collette, T. W. (2006). Abiotic transformation of chlorpyrifos to chlorpyrifos oxon in chlorinated water. Environmental Science & Technology, 40(2), 548-553. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. epa.gov [epa.gov]

- 4. scielo.org.co [scielo.org.co]

- 5. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pjoes.com [pjoes.com]

- 9. saspublishers.com [saspublishers.com]

- 10. Soil photolysis in a moisture- and temperature-controlled environment. 2. Insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Genotoxicity study of photolytically treated 2-chloropyridine aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 15. CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine - Google Patents [patents.google.com]

- 16. Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A review on the microbial degradation of chlorpyrifos and its metabolite TCP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Degradation insight of organophosphate pesticide chlorpyrifos through novel intermediate 2,6-dihydroxypyridine by Arthrobacter sp. HM01 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01 | PLOS One [journals.plos.org]

- 23. benchchem.com [benchchem.com]

- 24. Microbial degradation of herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

electrophilic and nucleophilic substitution reactions of 2-chloropyridines

An In-depth Technical Guide to the Electrophilic and Nucleophilic Substitution Reactions of 2-Chloropyridines

Introduction: The Dichotomous Reactivity of 2-Chloropyridine

2-Chloropyridine is a cornerstone building block in modern synthetic chemistry, finding extensive application in the development of pharmaceuticals, agrochemicals, and functional materials.[1][2] Its synthetic versatility stems from a fascinating electronic dichotomy. The pyridine ring, an electron-deficient (or 'π-deficient') heteroaromatic system, is inherently deactivated towards electrophilic attack.[3][4] Conversely, this same electron deficiency, coupled with the inductive effect of the chlorine atom, renders the C2 and C4 positions highly susceptible to nucleophilic aromatic substitution (SNAr).[5][6] This guide provides a detailed exploration of these competing reactivity pathways, offering field-proven insights, mechanistic details, and actionable protocols for researchers, scientists, and drug development professionals.

Pillar 1: The Electronic Landscape of 2-Chloropyridine

To understand the reactivity of 2-chloropyridine, one must first appreciate the electronic interplay between the ring nitrogen and the chlorine substituent.

-

The Influence of the Nitrogen Atom: As a heteroatom, nitrogen is more electronegative than carbon, leading to a polarization of the π-system and a net withdrawal of electron density from the ring carbons.[6] This effect is most pronounced at the α (C2, C6) and γ (C4) positions, making them electron-poor and thus prime targets for nucleophilic attack. This polarization is also the primary reason for the ring's low reactivity towards electrophiles.[3][7]

-

The Role of the Chlorine Substituent: The chlorine atom at the C2 position exerts a strong -I (negative inductive) effect, further withdrawing electron density and activating this position for nucleophilic attack. It also serves as an excellent leaving group in nucleophilic substitution reactions.

This electronic configuration overwhelmingly favors nucleophilic substitution at the C2 position while necessitating harsh conditions for any electrophilic substitution, which preferentially occurs at the C3 and C5 positions.[4]

Pillar 2: Nucleophilic Aromatic Substitution (SNAr) - The Predominant Pathway

Nucleophilic aromatic substitution is the most synthetically valuable reaction class for 2-chloropyridines.[8] The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex.[5] The reactivity of halopyridines in SNAr reactions is influenced by the nature of the halogen, with reactivity following the order F > Cl > Br > I.[9] The reaction of 2-fluoropyridine with sodium ethoxide, for instance, is approximately 320 times faster than that of 2-chloropyridine.[9][10]

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism involves two key steps:

-

Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bearing the chlorine, forming a tetrahedral, anionic intermediate (the Meisenheimer complex). This step is typically the rate-determining step as it disrupts the aromaticity of the pyridine ring.[11]

-

Leaving Group Expulsion: The aromaticity is restored by the elimination of the chloride ion, yielding the substituted pyridine product.

The stability of the Meisenheimer complex is crucial. For attack at the C2 position, the negative charge can be delocalized onto the electronegative nitrogen atom, providing significant stabilization that is not possible for attack at the C3 position.[6][7]

Caption: Mechanism of SNAr on 2-Chloropyridine.

Common Nucleophiles and Protocols

A wide variety of nucleophiles can displace the chloride from 2-chloropyridine.

A. Amination: The reaction with amines is one of the most common transformations, producing 2-aminopyridines, which are valuable structural motifs in pharmaceuticals.[12] While electron-deficient 2-chloropyridines react readily, unsubstituted 2-chloropyridine often requires harsh conditions.[12] Modern methods like flow chemistry can overcome this activation barrier by enabling short reaction times at high temperatures.[12][13]

Experimental Protocol: Uncatalyzed Amination in a Flow Reactor[12]

-